

An In-depth Technical Guide to 2,6-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Difluorocinnamic acid

Cat. No.: B034404

[Get Quote](#)

Introduction

2,6-Difluorocinnamic acid, identified by the CAS number 102082-89-3, is a fluorinated aromatic carboxylic acid that has emerged as a significant building block in modern organic synthesis and medicinal chemistry.^[1] Its structure, which incorporates a difluorinated phenyl ring conjugated to an acrylic acid moiety, bestows unique physicochemical properties that are highly sought after in the development of advanced materials and pharmacologically active compounds.^{[1][2]} The presence of two fluorine atoms on the benzene ring is particularly noteworthy; these electron-withdrawing groups can significantly alter the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.^{[3][4]} This guide provides a comprehensive technical overview of **2,6-difluorocinnamic acid**, covering its properties, synthesis, characterization, applications, and safety protocols, designed for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

The identity and purity of **2,6-Difluorocinnamic acid** are established through a combination of physical property measurements and spectroscopic analysis. The trans isomer is the most common and stable configuration.

Physical Properties

The key physical properties of trans-**2,6-Difluorocinnamic acid** are summarized below, providing essential data for its handling, storage, and use in quantitative experiments.

Property	Value	Reference(s)
CAS Number	102082-89-3	[5] [6]
Molecular Formula	C ₉ H ₆ F ₂ O ₂	[5] [6]
Molecular Weight	184.14 g/mol	[1] [6]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	124-125 °C	[5] [6]
Purity	≥95% - 99% (depending on grade)	[1] [6]
IUPAC Name	(E)-3-(2,6-difluorophenyl)prop-2-enoic acid	[7]
InChI Key	JMUOYANNVIFGFN-SNAWJCMRSA-N	[6]

Spectroscopic Data

Spectroscopic methods are indispensable for the structural elucidation and confirmation of **2,6-Difluorocinnamic acid**. The data provided by Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) create a unique fingerprint for the molecule.

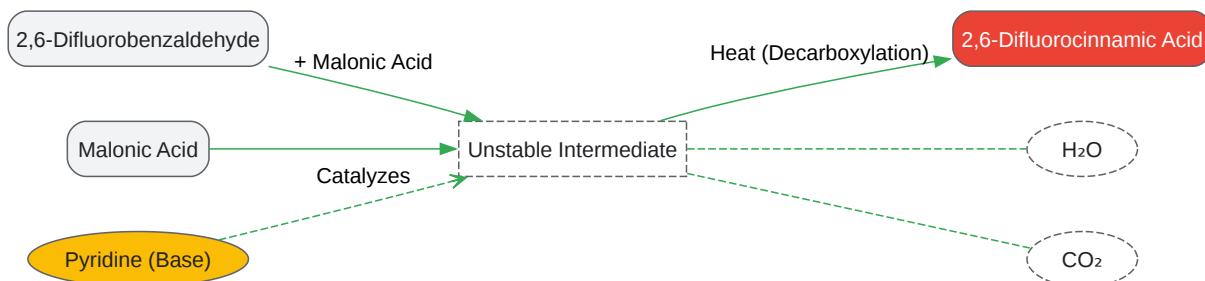
Technique	Characteristic Peaks / Signals	Reference(s)
¹ H NMR	Signals corresponding to aromatic, vinylic, and carboxylic acid protons.	[8]
¹³ C NMR	Resonances for carbonyl, vinylic, and aromatic carbons.	[9]
IR Spectroscopy	Broad O-H stretch (~2500–3300 cm ⁻¹), sharp C=O stretch (~1680–1700 cm ⁻¹), C=C stretch (~1630 cm ⁻¹).	[8][10]
Mass Spectrometry (EI)	Molecular ion peak confirming the molecular weight of 184.14.	[10][11]

Synthesis of 2,6-Difluorocinnamic Acid

The synthesis of cinnamic acid and its derivatives is a cornerstone of organic chemistry, with several established methods that can be adapted for the preparation of the 2,6-difluoro analogue. The choice of synthetic route often depends on the availability of starting materials, desired scale, and required purity. The most common precursor is 2,6-difluorobenzaldehyde. [12]

Synthetic Pathways Overview

Several classical reactions are employed for the synthesis of cinnamic acids:


- Perkin Reaction: This reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride, catalyzed by the alkali salt of the acid.[13][14] It's a high-temperature reaction but effective for producing α,β -unsaturated aromatic acids.[15] The causality here lies in the base-catalyzed formation of a carbanion from the anhydride, which then acts as the nucleophile.[13]

- Knoevenagel Condensation: A highly efficient method involving the reaction of an aldehyde or ketone with a compound possessing an active methylene group (like malonic acid), typically in the presence of a weak base like pyridine or piperidine.[16] The reaction is driven by the acidity of the methylene protons and subsequent decarboxylation.
- Wittig Reaction: This versatile method creates the carbon-carbon double bond by reacting an aldehyde with a phosphorus ylide.[17][18] The reaction is known for its reliability and often provides good stereochemical control, favoring the formation of the trans (E) isomer with stabilized ylides.[17]
- Heck Reaction: A modern palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene.[19][20] This method offers a different strategic approach, starting from a halogenated benzene derivative rather than an aldehyde.[21]

For this guide, we will detail the Knoevenagel condensation, a reliable and common laboratory-scale method for this transformation.

Experimental Protocol: Knoevenagel Condensation

This protocol describes the synthesis of **2,6-difluorocinnamic acid** from 2,6-difluorobenzaldehyde and malonic acid. The use of pyridine as a base catalyst facilitates the initial condensation, and subsequent heating promotes decarboxylation to yield the final product.

[Click to download full resolution via product page](#)

Caption: Knoevenagel condensation workflow for synthesis.

Materials:

- 2,6-Difluorobenzaldehyde (1.0 eq)
- Malonic Acid (1.1 eq)
- Pyridine (2.0 eq)
- Toluene or Pyridine as solvent
- Hydrochloric Acid (10% aqueous solution)
- Deionized Water
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Ethyl Acetate

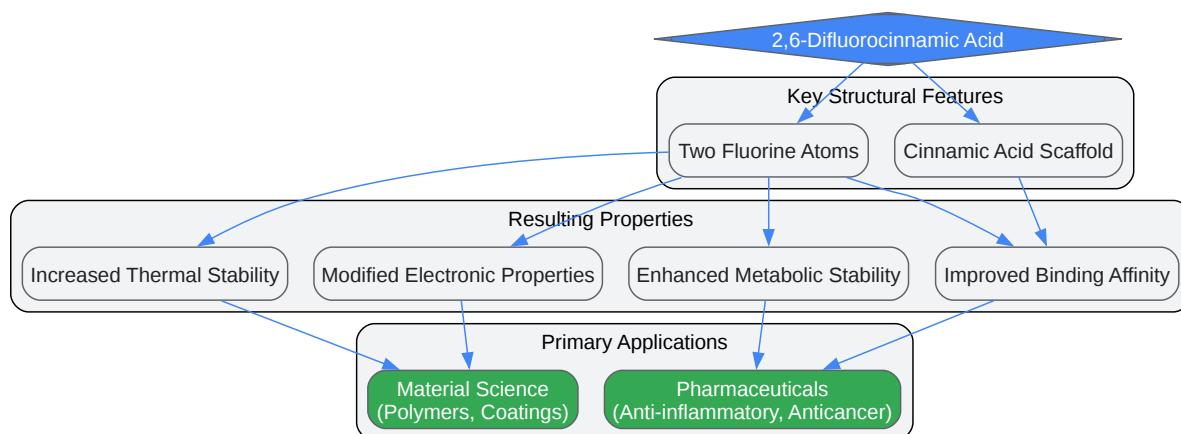
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-difluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in a minimal amount of pyridine (which acts as both solvent and catalyst).[16]
- Condensation: Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for heating is to provide the activation energy for both the condensation and the subsequent decarboxylation step.
- Work-up: After cooling the mixture to room temperature, pour it into a beaker containing ice and water.
- Acidification: Slowly acidify the aqueous mixture by adding 10% hydrochloric acid dropwise while stirring until the pH is approximately 1-2. This step protonates the carboxylate salt, causing the desired cinnamic acid product to precipitate out of the solution.

- Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove any remaining pyridine hydrochloride and unreacted malonic acid.
- Purification: The crude product can be purified by recrystallization. A common solvent system is an ethanol/water or ethyl acetate/hexane mixture. Dissolve the crude solid in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
- Drying: Dry the purified crystals under vacuum to yield pure **trans-2,6-difluorocinnamic acid**.

Applications in Drug Discovery and Materials Science

The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance drug efficacy.^[1] **2,6-Difluorocinnamic acid** serves as a versatile precursor in several key areas.


Pharmaceutical Development

- Anti-Inflammatory Agents: The cinnamic acid scaffold is a known pharmacophore in the design of anti-inflammatory drugs. The difluoro-substitution pattern can enhance the potency and pharmacokinetic profile of these agents.^[1]
- Anticancer Therapeutics: As a key intermediate, it is used in the synthesis of more complex molecules targeting inflammatory diseases and cancer.^[1] The fluorine atoms can increase metabolic stability by blocking sites susceptible to enzymatic oxidation, leading to a longer biological half-life.^[4]
- Neuroprotective Agents: Cinnamic acid derivatives have been investigated for their neuroprotective properties, and fluorinated analogues are a logical next step in developing more potent compounds for diseases like Alzheimer's and Parkinson's.^[22]

Materials Science

The unique electronic properties imparted by the difluoro-phenyl ring make this compound a valuable monomer or additive in the synthesis of advanced materials.^[1]

- Polymers and Coatings: Incorporation into polymer backbones can improve thermal stability, chemical resistance, and mechanical properties.[1]
- Organic Electronics: The electron-withdrawing nature of the fluorine atoms makes it a candidate for use in the synthesis of materials for organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).

[Click to download full resolution via product page](#)

Caption: Relationship between structure and applications.

Safety and Handling

As with any laboratory chemical, proper handling of **2,6-Difluorocinnamic acid** is essential to ensure personnel safety. The information below is a summary derived from available Safety Data Sheets (SDS).[23]

Hazard Category	Description and Precautions	Reference(s)
GHS Classification	Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - [6][23] Single Exposure (Category 3, Respiratory system).	
Signal Word	Warning	[6]
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[6][23]
Personal Protective Equipment (PPE)	Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat. Use a dust mask or work in a well-ventilated area/fume hood to avoid inhaling dust.	[6][23]
First Aid Measures	Skin: Wash off immediately with plenty of soap and water. [23] Eyes: Rinse cautiously with water for several minutes. [23] Inhalation: Remove person to fresh air.[23] Seek medical attention if irritation persists.	
Storage	Store in a cool, dry, well-ventilated place in a tightly sealed container.[23]	

Conclusion

trans-2,6-Difluorocinnamic acid is a highly valuable fluorinated building block with a well-defined physicochemical profile. Its synthesis is readily achievable through established organic reactions, such as the Knoevenagel condensation. The strategic placement of two fluorine atoms on the phenyl ring significantly enhances its utility, making it a key intermediate in the development of novel pharmaceuticals—particularly anti-inflammatory and anticancer agents—and advanced functional materials.^[1] Adherence to standard safety protocols is necessary for its handling. For researchers in medicinal chemistry and materials science, **2,6-difluorocinnamic acid** offers a versatile platform for innovation, leveraging the unique benefits of organofluorine chemistry.

References

- BYJU'S. Perkin Reaction Mechanism. [\[Link\]](#)
- Asian Journal of Chemistry.
- Wikipedia. Perkin reaction. [\[Link\]](#)
- Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism. [\[Link\]](#)
- Studylib. Perkin Condensation: Trans-Cinnamic Acid Synthesis. [\[Link\]](#)
- ACS Publications.
- Johnson Matthey Technology Review.
- ResearchGate.
- Asian Journal of Chemistry.
- Sciforum. One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium. [\[Link\]](#)
- Journal of Chemical and Pharmaceutical Research. Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. [\[Link\]](#)
- NIST WebBook. **2,6-Difluorocinnamic acid**. [\[Link\]](#)
- ResearchGate.
- Cram. Wittig Reaction Of Trans-Cinnamaldehyde Lab Report. [\[Link\]](#)
- ChemSrc. TRANS-**2,6-DIFLUOROCINNAMIC ACID** SDS. [\[Link\]](#)
- PubChem. **2,6-Difluorocinnamic acid**. [\[Link\]](#)
- University of California, Irvine. HORNER-EMMONS-WITTIG SYNTHESIS. [\[Link\]](#)
- SpectraBase. **trans-2,6-Difluorocinnamic acid** [13C NMR]. [\[Link\]](#)
- Proceedings of the Indian Academy of Sciences. The condensation of aldehydes with malonic acid. [\[Link\]](#)
- PubChemLite. **2,6-difluorocinnamic acid** (C9H6F2O2). [\[Link\]](#)
- Scientific Laboratory Supplies. 2,6-Difluorobenzaldehyde, 98%. [\[Link\]](#)
- Google Patents.
- NIST WebBook. **2,5-Difluorocinnamic acid**. [\[Link\]](#)

- NIST WebBook. **2,6-Difluorocinnamic acid**. [\[Link\]](#)
- Doc Brown's Chemistry. **1H & 13C NMR spectra** IR infrared spectrum of cinnamic acid. [\[Link\]](#)
- MDPI. Cinnamic Acid Derivatives and Their Biological Efficacy. [\[Link\]](#)
- MDPI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. CAS 102082-89-3: trans-2,6-Difluorocinnamic acid [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 102082-89-3 2,6-Difluorocinnamic acid AKSci N603 [aksci.com]
- 6. trans-2,6-Difluorocinnamic acid 99 102082-89-3 [sigmaaldrich.com]
- 7. PubChemLite - 2,6-difluorocinnamic acid (C9H6F2O2) [pubchemlite.lcsb.uni.lu]
- 8. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. spectrabase.com [spectrabase.com]
- 10. 2,6-Difluorocinnamic acid [webbook.nist.gov]
- 11. 2,6-Difluorocinnamic acid [webbook.nist.gov]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. byjus.com [byjus.com]
- 14. Perkin reaction - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. ias.ac.in [ias.ac.in]

- 17. researchgate.net [researchgate.net]
- 18. Wittig Reaction Of Trans-Cinnamaldehyde Lab Report - 858 Words | Cram [cram.com]
- 19. asianpubs.org [asianpubs.org]
- 20. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
- 21. asianpubs.org [asianpubs.org]
- 22. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]
- 23. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,6-Difluorocinnamic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b034404#2-6-difluorocinnamic-acid-cas-number-102082-89-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com